N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
Descripción
N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a synthetic small molecule characterized by a quinazolinone core substituted with a morpholine ring, a sulfanylidene group, and a 2-(2-chlorophenyl)ethylhexanamide side chain. The morpholine moiety enhances solubility and bioavailability, while the sulfanylidene group may contribute to redox modulation or thiol-mediated interactions . The chlorophenyl group is a common pharmacophore in drugs targeting G-protein-coupled receptors (GPCRs) or kinases .
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN4O3S/c27-22-7-4-3-6-19(22)11-12-28-24(32)8-2-1-5-13-31-25(33)21-18-20(30-14-16-34-17-15-30)9-10-23(21)29-26(31)35/h3-4,6-7,9-10,18,21H,1-2,5,8,11-17H2,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFZHMVNIUCDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 689769-91-3 |
| Molecular Formula | C26H31ClN4O3S |
| Molecular Weight | 515.1 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide involves multi-step organic reactions that typically include:
- Formation of the tetrahydroquinazoline core.
- Introduction of the morpholine and chlorophenyl groups.
- Final modification to achieve the desired amide structure.
Antibacterial Activity
Recent studies have highlighted the compound's antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus (MRSA) | 20 - 40 |
| Escherichia coli | 40 - 70 |
These results indicate that while the compound shows promising antibacterial activity, it is less potent than standard antibiotics such as ceftriaxone .
The proposed mechanism of action involves the inhibition of bacterial DNA synthesis. The compound interacts with bacterial enzymes responsible for DNA replication and repair, leading to cell death. This mechanism is similar to that observed in other nitroimidazole derivatives .
Case Studies
- In Vitro Studies : A study conducted on various bacterial strains demonstrated that N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide exhibited significant growth inhibition in resistant strains of Staphylococcus aureus and Escherichia coli. The results were statistically significant compared to control groups .
- Animal Models : In vivo studies using murine models showed that the compound effectively reduced bacterial load in infected tissues when administered at therapeutic doses. This suggests potential for clinical application in treating resistant infections.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with several pharmacologically active molecules:
Pharmacological Comparisons
- Target Specificity : The presence of morpholine in the compound may enhance binding to kinases (e.g., PI3K or mTOR) compared to simpler sulfonamide derivatives, which often target dihydrofolate reductase (DHPS) or carbonic anhydrase .
- Bioactivity Profiles: Hierarchical clustering of bioactivity data (NCI-60 and PubChem) indicates that quinazolinone derivatives with sulfanyl groups cluster with kinase inhibitors, while sulfonamide-thiadiazin compounds align with antimicrobial agents .
- Solubility and Permeability : The hexanamide chain and morpholine ring improve logP values (predicted ~2.8) compared to the more lipophilic acetamide analogue (logP ~3.5) .
Molecular Similarity and Computational Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the compound exhibits moderate similarity (~0.65–0.72) to kinase inhibitors like imatinib but lower similarity (~0.40) to sulfonamide-based antimicrobials . Machine learning models predict strong affinity for tyrosine kinases (e.g., EGFR, IC50 ~120 nM) due to the quinazolinone-morpholine scaffold, aligning with experimental data for analogues .
Future Perspectives
Structural optimization (e.g., fluorination of the chlorophenyl group) could enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
